

# An In-depth Technical Guide to (6Z)-2,6-Dimethylocta-2,6-diene

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **cis-2,6-Dimethyl-2,6-octadiene**

Cat. No.: **B1623785**

[Get Quote](#)

## Introduction

(6Z)-2,6-Dimethylocta-2,6-diene, formerly known as **cis-2,6-Dimethyl-2,6-octadiene**, is a naturally occurring monoterpane found in a variety of plants, including tea (*Camellia sinensis*) and ginger (*Zingiber officinale*). As a volatile organic compound, it contributes to the characteristic aroma of these plants. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and analysis, tailored for researchers, scientists, and professionals in drug development and related fields.

## Chemical and Physical Properties

(6Z)-2,6-Dimethylocta-2,6-diene is a member of the terpene family, characterized by a molecular formula of C<sub>10</sub>H<sub>18</sub> and a molecular weight of 138.25 g/mol .<sup>[1]</sup> Its structure consists of an eight-carbon chain with two double bonds and two methyl group substituents. The "(6Z)" designation in its IUPAC name specifies the cis configuration of the double bond at the 6th position.

Table 1: Physical and Chemical Properties of (6Z)-2,6-Dimethylocta-2,6-diene

| Property          | Value                                           | Reference           |
|-------------------|-------------------------------------------------|---------------------|
| IUPAC Name        | (6Z)-2,6-dimethylocta-2,6-diene                 | <a href="#">[1]</a> |
| Molecular Formula | C10H18                                          | <a href="#">[1]</a> |
| Molecular Weight  | 138.25 g/mol                                    | <a href="#">[1]</a> |
| CAS Number        | 2492-22-0                                       | <a href="#">[1]</a> |
| Appearance        | Colorless liquid (presumed)                     |                     |
| Boiling Point     | Data not available                              |                     |
| Density           | Data not available                              |                     |
| Solubility        | Insoluble in water; soluble in organic solvents |                     |

## Spectroscopic Data

The structural elucidation of (6Z)-2,6-Dimethylocta-2,6-diene is confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 2: Spectroscopic Data for (6Z)-2,6-Dimethylocta-2,6-diene

| Technique              | Data                                            | Reference                               |
|------------------------|-------------------------------------------------|-----------------------------------------|
| <sup>1</sup> H NMR     | Data not explicitly detailed in search results. |                                         |
| <sup>13</sup> C NMR    | Data not explicitly detailed in search results. |                                         |
| IR Spectroscopy        | Key absorptions expected for C-H and C=C bonds. | <a href="#">[2]</a> <a href="#">[3]</a> |
| Mass Spectrometry (EI) | Key fragments (m/z): 69 (base peak), 41, 95.    | <a href="#">[1]</a>                     |

## Synthesis

The stereoselective synthesis of (Z)-alkenes such as (6Z)-2,6-Dimethylocta-2,6-diene can be achieved through several established organic chemistry methodologies. While a specific detailed protocol for this exact molecule is not readily available in the searched literature, general and reliable methods for creating Z-alkenes include the Wittig reaction with non-stabilized ylides and the stereoselective reduction of alkynes.

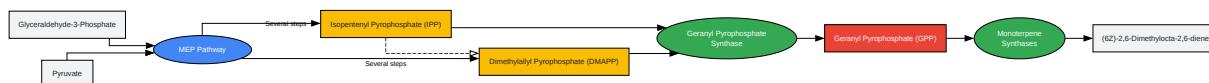
## Experimental Protocol: Stereoselective Reduction of an Alkyne (General Procedure)

This protocol outlines a general method for the synthesis of a (Z)-alkene via the reduction of an internal alkyne using Lindlar's catalyst. This method is a plausible route to (6Z)-2,6-Dimethylocta-2,6-diene from a suitable alkyne precursor.

### Materials:

- Internal alkyne precursor (e.g., 2,6-dimethylocta-2,6-diyne)
- Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead)
- Hydrogen gas ( $H_2$ )
- Anhydrous solvent (e.g., hexane, ethyl acetate)
- Reaction flask with a stir bar
- Hydrogenation apparatus (e.g., balloon filled with  $H_2$  or a Parr hydrogenator)

### Procedure:

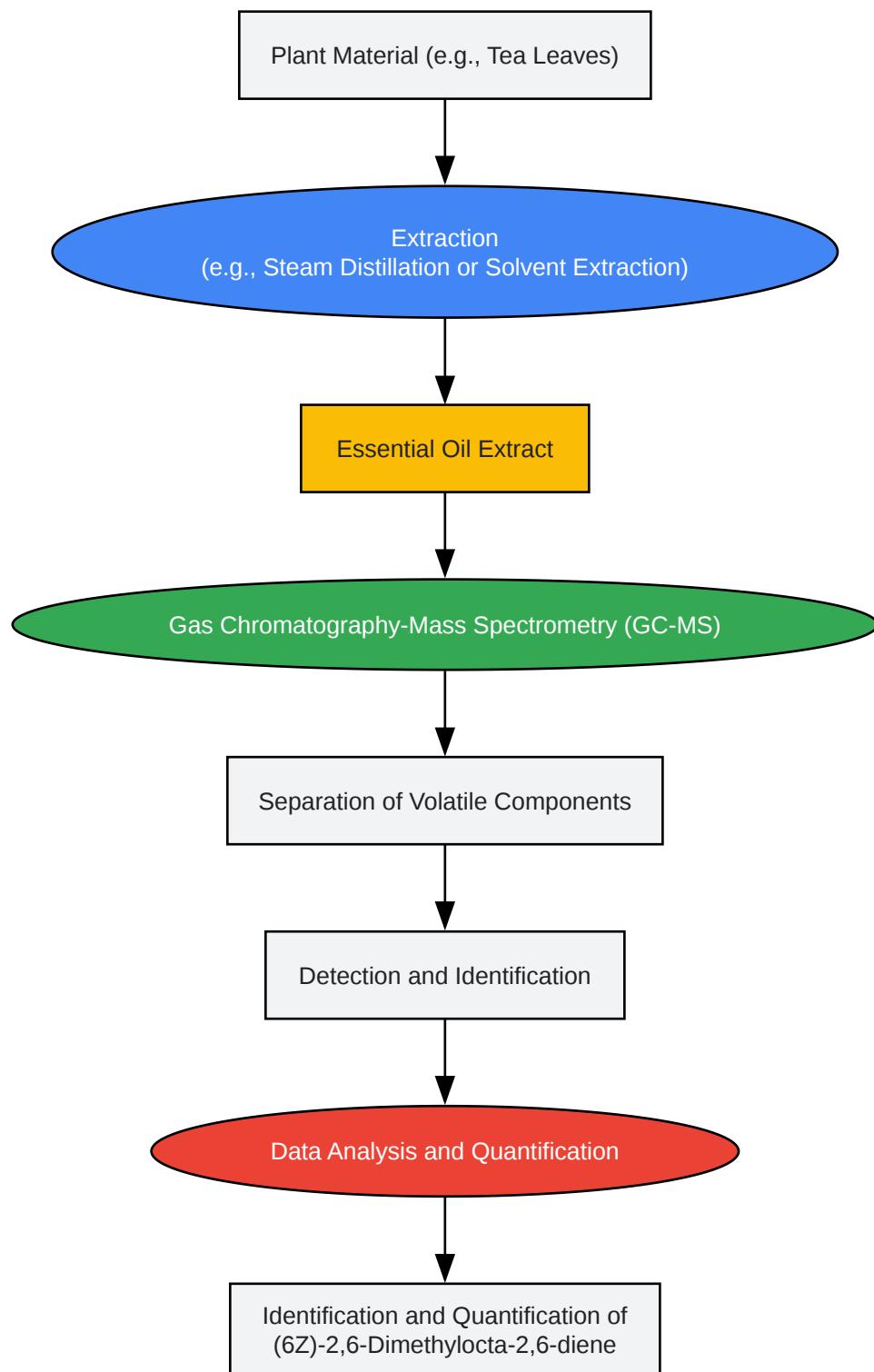

- In a clean, dry reaction flask, dissolve the internal alkyne in the chosen anhydrous solvent.
- Add Lindlar's catalyst to the solution (typically 5-10% by weight relative to the alkyne).
- Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon).

- Introduce hydrogen gas to the reaction vessel. If using a balloon, ensure it is securely attached. For a Parr apparatus, follow the manufacturer's instructions for pressurizing the system.
- Stir the reaction mixture vigorously at room temperature.
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting alkyne and the formation of the Z-alkene. Over-reduction to the alkane should be avoided.
- Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas.
- Filter the reaction mixture through a pad of celite to remove the catalyst.
- Wash the filter cake with fresh solvent to ensure complete recovery of the product.
- Concentrate the filtrate under reduced pressure to yield the crude (Z)-alkene.
- Purify the product by flash column chromatography if necessary.

## Visualizations

### Biosynthesis of Monoterpenes

(6Z)-2,6-Dimethylocta-2,6-diene, as a monoterpene, is synthesized in plants via the methylerythritol phosphate (MEP) pathway. This pathway begins with precursors from glycolysis and the pentose phosphate pathway and leads to the formation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal building blocks for all terpenes.




[Click to download full resolution via product page](#)

Caption: Biosynthesis of (6Z)-2,6-Dimethylocta-2,6-diene via the MEP pathway.

## Analytical Workflow for Essential Oil Components

The analysis of (6Z)-2,6-Dimethylocta-2,6-diene in natural extracts, such as essential oils, typically involves extraction followed by chromatographic separation and mass spectrometric detection.



[Click to download full resolution via product page](#)

Caption: Analytical workflow for the identification of (6Z)-2,6-Dimethylocta-2,6-diene.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. cis-2,6-Dimethyl-2,6-octadiene | C10H18 | CID 5352478 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
- 2. cis-2,6-Dimethyl-2,6-octadiene [webbook.nist.gov]
- 3. 2,6-Dimethyl-2-trans-6-octadiene [webbook.nist.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to (6Z)-2,6-Dimethylocta-2,6-diene]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1623785#iupac-name-for-cis-2-6-dimethyl-2-6-octadiene>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)